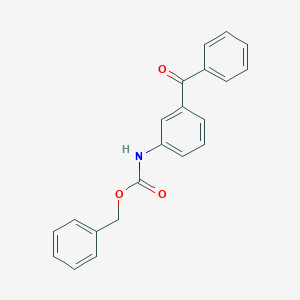![molecular formula C21H19ClN2O3S B263203 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide](/img/structure/B263203.png)
1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide, also known as CPSN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPSN belongs to the family of proline-derived sulfonamides and has been extensively studied for its unique properties.
Mécanisme D'action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and protect against oxidative stress. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to exhibit antitumor activity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide in lab experiments is its unique structure, which allows for the synthesis of analogs with potentially improved biological activities. This compound is also relatively easy to synthesize and purify, making it a useful tool for medicinal chemists and organic chemists. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for the study of 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide. One area of research is the development of analogs with improved biological activities. Another area of research is the study of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Finally, the use of this compound in material science applications, such as the development of new catalysts and sensors, is an area of research that is gaining increasing attention.
Méthodes De Synthèse
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide involves the reaction of N-1-naphthylprolinamide with 4-chlorobenzenesulfonyl chloride in the presence of a base. The reaction occurs at room temperature and yields this compound as a white solid. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C21H19ClN2O3S |
|---|---|
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O3S/c22-16-10-12-17(13-11-16)28(26,27)24-14-4-9-20(24)21(25)23-19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-8,10-13,20H,4,9,14H2,(H,23,25) |
Clé InChI |
MLVKELILJBQAIF-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)


![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile](/img/structure/B263136.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)

![Methyl 2-{[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]sulfanyl}benzoate](/img/structure/B263146.png)
![Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate](/img/structure/B263148.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B263151.png)
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B263152.png)